(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide
CAS No.:
Cat. No.: VC16529909
Molecular Formula: C32H44O9
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H44O9 |
|---|---|
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | 8-[[11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid |
| Standard InChI | InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34) |
| Standard InChI Key | LYCCSNYEMCXNRM-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |
Introduction
The compound (3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide is a bufadienolide derivative with a complex molecular structure. Bufadienolides are a class of steroidal compounds known for their biological activity, particularly as cardiac glycosides. This compound is of interest due to its potential applications in pharmacology and biochemistry.
Synthetic Routes
The synthesis of this compound typically involves:
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Hydroxylation: Introduction of hydroxyl groups at specific positions.
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Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
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Lactonization: Formation of the lactone ring through intramolecular esterification.
Industrial Methods
Industrial production may utilize biotechnological approaches such as microbial fermentation to produce steroidal precursors. These precursors are then chemically modified to achieve the desired functional groups and final structure .
Mechanism of Action
This bufadienolide exerts its effects primarily by inhibiting the sodium-potassium ATPase pump:
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Increased Intracellular Sodium: Inhibition leads to elevated sodium levels inside cells.
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Calcium Accumulation: The rise in sodium indirectly increases intracellular calcium via the sodium-calcium exchanger.
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Cardiotonic Effects: Elevated calcium enhances cardiac muscle contraction, making this compound potentially useful in treating heart conditions.
Pharmacological Potential
Bufadienolides like this compound are being explored for:
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Cardiac Therapy: Their ability to regulate heart contractions makes them candidates for treating heart failure.
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Anticancer Research: Bufadienolides have shown promise in inducing apoptosis in cancer cells.
Research Applications
This compound is also utilized as:
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A model for studying steroidal chemistry.
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A reference standard in analytical chemistry.
Scientific Research Findings
Recent studies have highlighted bufadienolides' role in modulating cellular processes:
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